molecular formula C16H27ClN2O B15287355 N-(2-Aminoethyl)-2-[4-(1,1-dimethylethyl)-2,6-dimethylphenyl]acetamide Hydrochloride CAS No. 81201-80-1

N-(2-Aminoethyl)-2-[4-(1,1-dimethylethyl)-2,6-dimethylphenyl]acetamide Hydrochloride

Cat. No.: B15287355
CAS No.: 81201-80-1
M. Wt: 298.8 g/mol
InChI Key: AHCKRHPXEBAWGH-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-2-[4-(1,1-dimethylethyl)-2,6-dimethylphenyl]acetamide Hydrochloride is a synthetic organic compound It is characterized by the presence of an aminoethyl group, a dimethylethyl-substituted phenyl ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-2-[4-(1,1-dimethylethyl)-2,6-dimethylphenyl]acetamide Hydrochloride typically involves the following steps:

    Formation of the Acetamide Moiety: This can be achieved by reacting an appropriate acyl chloride with an amine.

    Introduction of the Aminoethyl Group: This step involves the alkylation of the acetamide with an appropriate ethylamine derivative.

    Substitution on the Phenyl Ring: The phenyl ring is substituted with dimethylethyl and dimethyl groups through Friedel-Crafts alkylation or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-2-[4-(1,1-dimethylethyl)-2,6-dimethylphenyl]acetamide Hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.

    Reduction: The acetamide moiety can be reduced to form amines.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

N-(2-Aminoethyl)-2-[4-(1,1-dimethylethyl)-2,6-dimethylphenyl]acetamide Hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-2-[4-(1,1-dimethylethyl)-2,6-dimethylphenyl]acetamide Hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Aminoethyl)-2-[4-(1,1-dimethylethyl)-2,6-dimethylphenyl]acetamide
  • N-(2-Aminoethyl)-2-[4-(1,1-dimethylethyl)-2,6-dimethylphenyl]acetamide Sulfate

Uniqueness

N-(2-Aminoethyl)-2-[4-(1,1-dimethylethyl)-2,6-dimethylphenyl]acetamide Hydrochloride is unique due to its specific substitution pattern on the phenyl ring and the presence of the hydrochloride salt, which may influence its solubility and reactivity compared to similar compounds.

Properties

CAS No.

81201-80-1

Molecular Formula

C16H27ClN2O

Molecular Weight

298.8 g/mol

IUPAC Name

N-(2-aminoethyl)-2-(4-tert-butyl-2,6-dimethylphenyl)acetamide;hydrochloride

InChI

InChI=1S/C16H26N2O.ClH/c1-11-8-13(16(3,4)5)9-12(2)14(11)10-15(19)18-7-6-17;/h8-9H,6-7,10,17H2,1-5H3,(H,18,19);1H

InChI Key

AHCKRHPXEBAWGH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1CC(=O)NCCN)C)C(C)(C)C.Cl

Origin of Product

United States

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